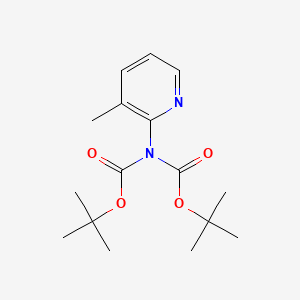

N,N-BOC, BOC-2-AMINO-3-METHYLPYRIDINE

Description

Strategic Role of Pyridine (B92270) Derivatives as Core Scaffolds in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstone structures in chemistry. nih.gov The pyridine motif is a "privileged scaffold," meaning it is frequently found in biologically active compounds and approved drugs. nih.gov This prevalence stems from the unique electronic properties and three-dimensional arrangements that the pyridine ring can adopt, allowing for diverse interactions with biological targets.

Pyridine derivatives exhibit a vast spectrum of pharmacological activities, including:

Anticancer nih.govtandfonline.com

Antimicrobial wisdomlib.orgsciencepg.com

Anti-inflammatory nih.govwisdomlib.org

Anticonvulsant nih.govwisdomlib.org

Analgesic nih.govwisdomlib.org

Beyond medicine, pyridine derivatives are integral to materials science and serve as ligands in coordination chemistry and catalysis. nih.govsciencepg.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's properties, making these derivatives highly versatile building blocks in chemical research. mdpi.com The 2-amino-3-methylpyridine (B33374) core, in particular, serves as a valuable precursor for a range of more complex heterocyclic systems. mdpi.com

Overview of the tert-Butoxycarbonyl (Boc) Protecting Group for Nitrogen Functionalities

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide organic synthesis. wikipedia.orgfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.com The resulting carbamate (B1207046) is significantly less nucleophilic and basic than the parent amine, effectively masking its reactivity. masterorganicchemistry.com

Key features of the Boc group include:

Ease of Installation: The reaction to form a Boc-protected amine is generally high-yielding and can be performed under a variety of mild conditions. fishersci.co.uk

Stability: The Boc group is stable to a wide range of reaction conditions, including many basic, nucleophilic, and reductive environments. numberanalytics.com

Acid-Labile Removal: The primary advantage of the Boc group is its susceptibility to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjkchemical.comchemistrysteps.com The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide, driving the reaction to completion. chemistrysteps.com This selective removal allows for deprotection without affecting other acid-sensitive groups if conditions are carefully chosen. wikipedia.org

The dual protection of the amino group in N,N-BOC, BOC-2-amino-3-methylpyridine provides an even more robustly shielded nitrogen atom, which can be advantageous in certain synthetic transformations where even the slight residual reactivity of a mono-Boc protected amine could be problematic.

Research Landscape and Objectives for this compound as a Synthetic Target and Intermediate

The interest in this compound lies in its utility as a versatile intermediate for creating more elaborate molecules. The doubly protected amino group allows for selective reactions at other positions of the pyridine ring, such as metal-catalyzed cross-coupling reactions, without interference from the nitrogen nucleophile.

Research involving this and similar protected aminopyridines is often focused on:

Synthesis of Substituted Pyridines: Using the protected intermediate as a platform to introduce various substituents onto the pyridine core. This is crucial for structure-activity relationship (SAR) studies in drug discovery, where small changes to a molecule's structure can significantly impact its biological activity. nih.gov

Development of Novel Ligands: The pyridine nitrogen and potentially other introduced functional groups can serve as coordination sites for metal catalysts. The ability to perform synthetic modifications while the amino group is protected is key to designing tailored ligands for specific catalytic applications.

Construction of Fused Heterocyclic Systems: The protected aminopyridine can be a starting point for building more complex, multi-ring systems that are often found in natural products and pharmaceuticals.

The synthesis of the mono-protected precursor, 2-(Boc-amino)-3-methylpyridine, is well-documented and typically involves the reaction of 2-amino-3-methylpyridine with di-tert-butyl dicarbonate. chemicalbook.com The subsequent addition of a second Boc group to form this compound provides a more sterically hindered and electronically deactivated amino group, enabling a different spectrum of synthetic possibilities.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-11-9-8-10-17-12(11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKOJGKCULSCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques and Structural Analysis of N,n Boc, Boc 2 Amino 3 Methylpyridine

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide fundamental information about the molecular structure, connectivity of atoms, and the presence of specific functional groups within a molecule. For N,N-BOC, BOC-2-amino-3-methylpyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Expected Spectral Features for this compound:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the two tert-butoxycarbonyl (BOC) groups. The pyridine protons would appear as doublets or multiplets in the aromatic region. The methyl protons would present as a singlet, and the 18 protons of the two equivalent BOC groups would give a prominent singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. This includes the carbons of the pyridine ring, the methyl carbon, the carbonyl carbons of the BOC groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.

While specific experimental data for this compound is not widely published, valuable insights can be gained from the analysis of its precursor, 2-(BOC-amino)-3-methylpyridine.

Research Findings for 2-(BOC-amino)-3-methylpyridine:

Experimental data for the mono-BOC protected analogue, 2-(BOC-amino)-3-methylpyridine, reveals characteristic chemical shifts that aid in its identification. chemicalbook.com

¹H NMR Data for 2-(BOC-amino)-3-methylpyridine (400 MHz, CDCl₃) chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.27 | d | 4.8 | 1H | Pyridine-H |

| 7.94 | s | 1H | Pyridine-H | |

| 7.51 | d | 4.4 | 1H | Pyridine-H |

| 7.02 | dd | 7.5, 4.9 | 1H | Pyridine-H |

| 2.28 | s | 3H | -CH₃ | |

| 1.50 | s | 9H | -C(CH₃)₃ |

¹³C NMR Data for 2-(BOC-amino)-3-methylpyridine (100 MHz, CDCl₃) chemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

| 152.74 | Carbonyl C=O |

| 149.91 | Pyridine C |

| 145.54 | Pyridine C |

| 139.56 | Pyridine C |

| 126.83 | Pyridine C |

| 120.47 | Pyridine C |

| 80.29 | Quaternary C of BOC |

| 28.13 | Methyl C of BOC |

| 17.89 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorptions for this compound:

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups of the two BOC protecting groups. Other significant peaks would include C-H stretching and bending vibrations for the pyridine ring, methyl, and tert-butyl groups, as well as C-N and C-O stretching vibrations. The absence of an N-H stretch would confirm the di-substitution on the amino group.

Characteristic IR Peaks for BOC-Protected Amines:

The presence of a BOC group is typically indicated by strong carbonyl (C=O) stretching absorption in the region of 1700-1760 cm⁻¹. mdpi.com Additional peaks related to the C-O and N-C bonds of the carbamate (B1207046) are also expected.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula.

Expected HRMS Data for this compound:

For this compound (C₁₆H₂₄N₂O₄), the calculated exact mass is a key parameter for its confirmation. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to this calculated mass with high accuracy (typically within a few parts per million).

Research Findings for 2-(BOC-amino)-3-methylpyridine:

HRMS data for the mono-BOC analogue provides a reference point. For 2-(BOC-amino)-3-methylpyridine (C₁₁H₁₆N₂O₂), the calculated mass for the molecular ion [M]⁺ is 208.1212. chemicalbook.com Experimental findings show a found mass of 208.0767 for [M]⁺, which is within the acceptable range of accuracy for confirming the elemental composition. chemicalbook.com

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for non-volatile and thermally sensitive compounds like this compound.

The purity of BOC-protected compounds is often assessed using reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. chemicalbook.com The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength) is a characteristic property that can be used for its identification and quantification. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The use of a UV detector is common for aromatic compounds like pyridine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds.

While the high molecular weight and polarity of this compound might make it less ideal for standard GC-MS analysis without derivatization, the technique can be valuable in analyzing for the presence of more volatile starting materials or byproducts. It is important to note that BOC-protected amines can sometimes undergo thermal degradation in the hot GC injection port, potentially leading to the cleavage of the BOC group and the detection of the corresponding unprotected amine. Careful optimization of GC conditions, such as the injector temperature, is crucial to prevent such pyrolysis and obtain accurate analytical results.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid and effective chromatographic technique used to separate components of a mixture, monitor the progress of a chemical reaction, and establish appropriate conditions for larger-scale purification via column chromatography. google.comgoogle.com The separation is based on the principle of differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).

In the synthesis of this compound from its precursor, 2-amino-3-methylpyridine (B33374), TLC is the standard method to track the consumption of the starting material and the formation of the product. google.comgoogle.com The polarity of the compounds dictates their mobility on the TLC plate. The starting material, 2-amino-3-methylpyridine, is a relatively polar compound due to the primary amine group and will adhere strongly to the polar silica gel, resulting in a low retention factor (Rƒ). The mono-BOC protected intermediate is less polar and will travel further up the plate. The final product, this compound, having both hydrogens of the amine group replaced by nonpolar tert-butoxycarbonyl (BOC) groups, is the least polar and therefore exhibits the highest Rƒ value. chemicalforums.com

For effective separation, a mobile phase of appropriate polarity is chosen, commonly a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). Visualization of the spots on the TLC plate is typically achieved under UV light, as the pyridine ring is UV-active. Additionally, chemical stains can be used; for instance, a phosphomolybdic acid (PMA) stain is a general-purpose reagent that can visualize most organic compounds, while a ninhydrin (B49086) stain would specifically detect the primary amine of the unreacted starting material. iastate.edu

Table 1: Illustrative TLC Data for the Synthesis of this compound This table presents representative data for analytical purposes.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Retention Factor (Rƒ) | Detection Method |

|---|---|---|---|---|

| 2-amino-3-methylpyridine (Starting Material) | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | 0.15 | UV (254 nm), Ninhydrin Stain |

| N-BOC-2-amino-3-methylpyridine (Intermediate) | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | 0.40 | UV (254 nm), PMA Stain |

| This compound (Product) | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | 0.65 | UV (254 nm), PMA Stain |

X-ray Diffraction Analysis for Crystalline Structure Determination

For a compound like this compound, obtaining a single crystal suitable for XRD analysis would provide definitive proof of its structure, confirming the attachment of two BOC groups to the nitrogen atom. The analysis involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which a detailed structural model is built and refined.

The key parameters derived from an XRD experiment include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). While specific experimental crystallographic data for this compound is not available in the reviewed literature, the table below provides an illustrative example of the data that would be obtained from such an analysis, based on data for similarly complex organic molecules. researchgate.net

Table 2: Representative Single-Crystal X-ray Diffraction Data This table is a hypothetical representation of crystallographic data for this compound, illustrating the parameters obtained from the analysis.

| Parameter | Value |

|---|---|

| Empirical Formula | C16H24N2O4 |

| Formula Weight | 308.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 15.22 |

| c (Å) | 11.89 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1772.4 |

| Z (molecules/unit cell) | 4 |

Chemical Reactivity and Transformational Pathways of N,n Boc, Boc 2 Amino 3 Methylpyridine

Stability and Orthogonal Deprotection Strategies of the Boc Group

The N,N-bis(Boc) group is generally stable under basic and nucleophilic conditions, allowing for a range of chemical transformations on the pyridine (B92270) ring without affecting the protected amine. researchgate.net This stability is crucial for multi-step syntheses where the amino group needs to be masked during reactions that are incompatible with a free amine.

Orthogonal deprotection strategies enable the selective removal of one type of protecting group in the presence of others. For N,N-BOC, BOC-2-amino-3-methylpyridine, this would typically involve the selective cleavage of the Boc groups while leaving other acid-sensitive or base-labile groups intact. For instance, in a molecule containing both a bis-Boc protected amine and a silyl (B83357) ether, conditions can be chosen to selectively remove the Boc group. A saturated solution of HCl in ethyl acetate (B1210297) has been shown to achieve the exclusive cleavage of a Boc group in the presence of TBDMS or TBDPS ethers. quimicaorganica.org Conversely, fluoride-based reagents like TBAF would selectively cleave the silyl ether without affecting the Boc groups.

The presence of two Boc groups on the same nitrogen atom can lead to differential reactivity, although selective removal of just one Boc group to yield the mono-Boc protected species can be challenging and often results in complete deprotection.

Mechanistic Understanding and Conditions for Boc Group Cleavage

The removal of the Boc protecting groups is a critical step in synthetic pathways to unmask the amino functionality for subsequent reactions. This is most commonly achieved under acidic conditions.

The most prevalent method for the deprotection of Boc-protected amines is treatment with a strong acid, such as trifluoroacetic acid (TFA). The reaction typically proceeds in a solvent like dichloromethane (B109758) (DCM) at room temperature. quora.com

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the counter-ion of the acid or by an added scavenger to prevent side reactions.

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM, rt | Highly effective, but can be harsh for sensitive substrates. |

| Hydrochloric Acid (HCl) | In organic solvents (dioxane, ethyl acetate, methanol), rt | A common and cost-effective alternative to TFA. |

| Sulfuric Acid (H₂SO₄) | Concentrated, in tBuOAc | Can be used for selective deprotection in some cases. researchgate.net |

This table provides a general overview of acidic reagents for Boc deprotection and is not specific to this compound.

While acidic cleavage is standard, alternative methods have been developed to offer milder conditions or different selectivity. These methods can be particularly useful when other acid-labile functional groups are present in the molecule.

Lewis acids, such as cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI), have been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, highlighting the potential for orthogonal deprotection. nih.govorganic-chemistry.org Under different conditions, Lewis acids like ZnBr₂ have also been employed for Boc deprotection. quora.com

More recently, methods utilizing oxalyl chloride in methanol (B129727) have been reported for the mild deprotection of N-Boc groups on a variety of substrates. nih.gov Enzymatic methods, though less common for Boc deprotection, are also being explored for their mildness and selectivity. nih.gov

Reactions Involving the Masked Amine Functionality

The primary role of the N,N-bis(Boc) group is to act as a protecting group, rendering the nitrogen non-nucleophilic and non-basic. This allows for reactions to be carried out on other parts of the molecule that would otherwise be incompatible with a free amino group. The bulky nature of the bis-Boc group can also exert significant steric influence on the regioselectivity of reactions occurring on the adjacent pyridine ring.

While the masked amine itself is generally unreactive, the electronic effects of the bis(tert-butoxycarbonyl)amino group, being electron-withdrawing, can influence the reactivity of the pyridine ring.

Derivatization and Functionalization Reactions on the Pyridine Ring System

The pyridine ring in this compound is susceptible to various derivatization and functionalization reactions. The presence of the methyl group at the 3-position and the bulky bis-Boc amino group at the 2-position directs incoming reagents to other positions on the ring.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.orgresearchgate.net When such reactions do occur, they typically proceed at the 3- and 5-positions. quora.comquora.compearson.com In the case of this compound, the existing substituents would direct electrophiles to the 5-position.

A more common and versatile approach for the functionalization of pyridine rings is through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. The synthesis of "Di-tert-Butyl (5-ethynyl-3-methylpyridin-2-yl)iminodicarbonate" demonstrates that the pyridine ring can be functionalized at the 5-position via a Sonogashira-type coupling while the bis-Boc group remains intact. bldpharm.com

Lithiation of the pyridine ring followed by quenching with an electrophile is another strategy for functionalization. The directing effect of the substituents would play a crucial role in determining the site of lithiation.

Table 2: Potential Functionalization Reactions on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | Introduction of an alkynyl group at the 5-position. |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | Introduction of an aryl or vinyl group at the 5-position. |

This table outlines potential reactions based on general principles of pyridine chemistry and is not based on specific reported examples for this compound unless cited.

Exploration of Stereochemical Outcomes and Regioselectivity in Transformations

The regioselectivity of reactions on the pyridine ring of this compound is primarily governed by the electronic and steric effects of the existing substituents. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The methyl group at the 3-position is a weak activating group, while the bulky bis-Boc amino group at the 2-position exerts a significant steric hindrance. These factors collectively favor electrophilic substitution and metal-catalyzed functionalization at the less sterically hindered and electronically accessible 5-position.

In cases where new chiral centers are formed during a reaction, the stereochemical outcome would depend on the specific reaction mechanism and the reagents used. For instance, in enantioselective transformations, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemistry. The inherent chirality of the molecule, if any were to be introduced, would also influence the diastereoselectivity of subsequent reactions. Regiodivergent synthesis, where the outcome of a reaction can be switched between different positions by tuning the catalyst or reaction conditions, has been demonstrated for related N-Boc protected heterocyclic systems and could potentially be applied to this molecule. nih.gov

Strategic Applications of N,n Boc, Boc 2 Amino 3 Methylpyridine As a Key Synthetic Intermediate

Role as a Building Block for Complex Heterocyclic Architectures

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and N,N-BOC, BOC-2-amino-3-methylpyridine is an excellent starting material for creating more intricate heterocyclic systems. srdorganics.commoldb.com The protected amino group allows for selective reactions at other positions of the pyridine ring without interference from the otherwise reactive amino group. Chemists can leverage the inherent reactivity of the pyridine ring in combination with the directing effects of the substituents to build fused ring systems or introduce additional heterocyclic moieties.

For instance, Boc-protected amino groups are frequently utilized in the synthesis of novel heterocyclic amino acids, which are important in modern drug discovery. nih.gov While not directly starting from the title compound, studies on the synthesis of N-Boc-piperidinyl-pyrazoles demonstrate a relevant strategy. In these syntheses, a Boc-protected piperidine (B6355638) precursor is converted into a β-keto ester, which then reacts with hydrazines to form the pyrazole (B372694) ring. nih.gov This highlights a general principle where a Boc-protected amine on one heterocyclic ring serves as a stable handle while another heterocyclic system is constructed. Similarly, the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from N-Boc-amino acids and anthranilic acids showcases the utility of the Boc group in constructing complex, multi-ring structures while preserving stereochemical integrity. nih.gov The stability of the Boc group under various coupling and cyclization conditions is key to the successful assembly of these elaborate architectures.

Facilitation of Directed Functionalization and Subsequent Synthetic Manipulations

The N,N-di-Boc group is a powerful tool for directed functionalization, particularly through directed ortho-metalation (DoM). This strategy involves the deprotonation of a position on the aromatic ring that is ortho to the directing group, using a strong base like an organolithium reagent. The resulting lithiated species can then react with a wide range of electrophiles, allowing for precise and controlled introduction of new functional groups.

The N-Boc group is known to be an effective directing group in such transformations. nih.gov Research on related systems, such as Boc-1,3-oxazinanes, demonstrates how a Boc group can direct lithiation to an adjacent carbon. nih.govresearchgate.net This lithiated intermediate can then undergo reactions like Negishi cross-coupling to introduce aryl or other substituents with high regioselectivity. nih.govresearchgate.net The regioselectivity can often be controlled by the choice of ligands, allowing for the selective functionalization of different positions. nih.gov In the case of this compound, the di-Boc group can direct metalation to the C6 position of the pyridine ring. Subsequent reaction with an electrophile would yield a 2-(N,N-di-Boc-amino)-3-methyl-6-substituted-pyridine. This ability to selectively functionalize the pyridine ring at a specific position is a significant advantage in multi-step synthesis, enabling the construction of highly substituted pyridine derivatives that would be difficult to access otherwise.

| Reaction Step | Description | Key Reagents | Outcome |

| Directed Lithiation | Deprotonation of the C6 position of the pyridine ring, directed by the N,N-di-Boc group. | s-BuLi, Chiral Diamine (e.g., (-)-sparteine) | Formation of a C6-lithiated intermediate. |

| Transmetalation | Conversion of the lithiated species to a more stable organozinc or other organometallic reagent. | ZnCl₂ | Formation of a C6-zincated intermediate. |

| Cross-Coupling | Reaction of the organometallic intermediate with an organic electrophile, catalyzed by a transition metal. | R-X (electrophile), Pd Catalyst, Ligand | Introduction of a new substituent (R) at the C6 position. |

| Deprotection | Removal of the Boc groups to reveal the free amino group for further manipulation. | Trifluoroacetic Acid (TFA) | Yields the functionalized 2-amino-3,6-disubstituted pyridine. |

This table illustrates a general sequence for directed functionalization based on principles demonstrated in related Boc-protected heterocyclic systems. nih.govresearchgate.net

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

Intermediate in the Design and Construction of Pyridine-Based Chemical Libraries

Chemical libraries, which are large collections of structurally related compounds, are essential tools in drug discovery and chemical biology for screening against biological targets. The ability to systematically and efficiently generate a wide variety of analogues from a common core is paramount. This compound is an ideal scaffold for this purpose.

Starting from this single intermediate, the strategies of directed functionalization described previously can be used to introduce a diverse array of substituents onto the pyridine ring. By employing a range of different electrophiles in the cross-coupling step, a library of uniquely substituted pyridines can be rapidly assembled. Following functionalization, the Boc groups can be removed, and the resulting free amino group can be further modified through reactions like acylation or alkylation, adding another layer of diversity to the library. This modular approach allows for the systematic exploration of the chemical space around the 2-amino-3-methylpyridine (B33374) core, facilitating the identification of compounds with desired biological activities.

Applications in Radiochemical Synthesis for Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with short-lived positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The synthesis of these PET tracers presents unique challenges, including the need for rapid reaction times and high radiochemical yields. nih.gov

N-Boc protected precursors are frequently employed in the synthesis of PET tracers. The Boc group is stable to many reaction conditions, including the often harsh conditions of nucleophilic fluorination, yet it can be removed quickly and cleanly at the end of the synthesis. nih.gov For example, the radiosynthesis of the tau PET tracer [¹⁸F]AV-1451 (T florbetapir) has been achieved using an N-Boc protected nitro precursor. The synthesis involves a one-pot nucleophilic fluorination with [¹⁸F]fluoride, which also triggers the deprotection of the Boc group. nih.gov This streamlined process is highly advantageous for radiolabeling. Similarly, a series of 2-amino-4-methylpyridine (B118599) analogues were synthesized as potential PET tracers for imaging inducible nitric oxide synthase (iNOS), with the ¹⁸F-labeled tracer showing promise in animal models. nih.gov These examples underscore the value of Boc-protected aminopyridines as precursors in developing novel PET probes for visualizing biological processes in vivo.

Integration in Multi-Step Total Synthesis Programs

The strategic advantages of this compound and related Boc-protected building blocks make them valuable components in the total synthesis of complex natural products and pharmaceuticals. Total synthesis requires a high degree of control over reactivity and stereochemistry at each step. The use of protecting groups like Boc is fundamental to achieving this control.

A key challenge in synthesis is the homologation of amino acids, for instance, converting an α-amino acid into a β-amino acid. β-amino acids are crucial components of many biologically active compounds. rsc.org Methods have been developed for the safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids, avoiding hazardous reagents. rsc.org This transformation was successfully applied in the formal synthesis of sedum alkaloids, demonstrating the practical utility of N-Boc protected intermediates in a complex synthetic campaign. rsc.org While this example does not start with the title compound, it illustrates the critical role of N-Boc protected amino functionalities in orchestrating complex, multi-step synthetic sequences toward valuable target molecules. The stability and predictable reactivity of the Boc group allow chemists to perform multiple transformations on other parts of the molecule before unmasking the amine for a final key step.

Emerging Research Areas and Methodological Innovations for N,n Boc, Boc 2 Amino 3 Methylpyridine Derivatives

Development of Novel Catalytic Systems for Synthesis and Derivatization

The evolution of catalytic science offers new pathways for the synthesis and functionalization of Boc-protected aminopyridines. Organocatalysis, biocatalysis, and metal-catalyzed cross-coupling reactions are at the forefront of this development, enabling milder reaction conditions, improved selectivity, and access to novel derivatives.

Organocatalysis and biocatalysis are increasingly recognized for their potential in green chemistry, offering alternatives to traditional metal-based catalysts for transformations involving Boc-protected amines.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of Boc-protected compounds, organocatalysts have been successfully employed for asymmetric synthesis. For instance, the asymmetric sulfenylation of N-Boc-protected oxindoles has been achieved using an organocatalyst, yielding products with a tetrasubstituted stereogenic center in high yields (86-98%) and excellent enantioselectivities (up to 96% ee). nih.gov While direct organocatalytic applications on N,N-BOC, BOC-2-amino-3-methylpyridine are still an emerging area, the principles demonstrated with related N-Boc structures highlight a promising avenue for future research. The development of chiral organocatalysts could enable the enantioselective functionalization of the pyridine (B92270) ring or the methyl group.

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. The enzymatic deprotection of the Boc group is a potentially very green route, generating tert-butanol (B103910) as a benign byproduct and avoiding issues related to the formation of tert-butyl cations. acsgcipr.org However, the bulky nature of the Boc group can hinder the activity of common enzymes like lipases and esterases. acsgcipr.org Research is ongoing to develop specific "Boc hydrolase" enzymes to overcome this challenge. acsgcipr.org

A significant advancement in biocatalysis is the use of transaminases for the synthesis of chiral amines. mdpi.com For example, an evolved transaminase was key in the synthesis of the antidiabetic drug sitagliptin (B1680988), which involves a Boc-protected amine intermediate. mdpi.com This process achieved a 92% yield and >99.95% enantiomeric excess. mdpi.com Such enzymatic strategies could be adapted for the asymmetric synthesis of chiral derivatives of 2-amino-3-methylpyridine (B33374) before or after the introduction of the Boc protecting group.

| Catalytic Method | Catalyst Type | Application in Boc Chemistry | Key Advantages | Ref |

| Organocatalysis | Small organic molecules (e.g., thiourea (B124793) derivatives) | Asymmetric sulfenylation of N-Boc oxindoles | High yields and enantioselectivity, metal-free. | nih.gov |

| Biocatalysis | Enzymes (e.g., transaminases, hydrolases) | Asymmetric synthesis of chiral amines, green deprotection of Boc group | High chemo-, regio-, and stereoselectivity; mild, aqueous conditions. | acsgcipr.orgmdpi.com |

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive derivatization of pyridine rings. The Boc-protected amino group often plays a crucial role in directing or modifying the reactivity of the pyridine scaffold.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are widely used. Research has demonstrated the successful coupling of potassium Boc-protected aminomethyltrifluoroborate with a range of aryl and hetaryl chlorides, achieving good to excellent yields. nih.gov This method is compatible with various functional groups, including nitriles, aldehydes, and ketones, which might not be tolerant of reductive amination conditions. nih.gov The choice of phosphine (B1218219) ligands, such as SPhos or XPhos, is critical for achieving high efficiency. nih.gov

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have been improved by the use of amino acid ligands, which allow for lower reaction temperatures. acs.org L-proline, for instance, facilitates the coupling of aryl halides with primary amines at temperatures between 40-90 °C. acs.org These milder conditions are highly compatible with the thermal sensitivity of some Boc-protected compounds. Copper catalysis has been used for the amination of aryl chlorides with aliphatic amines, demonstrating the versatility of this approach. acs.org

The pyridyl nitrogen in N-aryl-2-aminopyridines can act as a directing group, forming stable complexes with transition metals like palladium, rhodium, and copper to facilitate C-H functionalization and cyclization reactions. nih.gov This strategy allows for the direct and atom-economical construction of complex N-heterocycles. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Features | Ref |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos or XPhos | Potassium Boc-aminomethyltrifluoroborate and (het)aryl chlorides | Good to excellent yields, broad functional group tolerance. | nih.gov |

| Ullmann-type Amination | CuI / L-proline | Aryl halides and primary amines | Lower reaction temperatures (40-90 °C), enhanced by amino acid ligands. | acs.org |

| Directed C-H Functionalization | Pd, Rh, Cu | N-aryl-2-aminopyridines | Pyridyl group directs functionalization, high atom economy. | nih.gov |

Computational Chemistry and Theoretical Studies for Mechanistic Insights

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing novel catalysts. For complex systems like Boc-protected aminopyridines, theoretical studies can provide insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations can be used to model the transition states of metal-catalyzed cross-coupling reactions. Such studies can elucidate the role of ligands, the influence of the Boc protecting group on the electronic properties of the pyridine ring, and the preferred reaction pathways. For example, computational modeling was instrumental in the directed evolution of a highly selective transaminase enzyme for sitagliptin synthesis, a process involving a Boc-protected intermediate. mdpi.com

In the context of N-Boc-4-aminopyridine alkylation, while the exact mechanism for the electrogeneration of the acetonitrile (B52724) anion base is still a matter of hypothesis, computational studies could help clarify the process. researchgate.net Understanding the high reactivity of this "naked" anion, attributed to the large tetraethylammonium (B1195904) counterion, can be refined through theoretical models. researchgate.net These insights are crucial for optimizing reaction conditions and extending the methodology to other substrates, including 2-amino-3-methylpyridine derivatives.

Integration of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.com For the synthesis of pharmaceutical intermediates like Boc-protected aminopyridines, flow chemistry provides a pathway for accelerated and more cost-effective manufacturing.

Reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates or exothermic processes, can be managed safely in flow systems due to the small reaction volume and superior heat and mass transfer. This technology has been successfully applied to the synthesis of various amines and Boc-protected intermediates. For example, a continuous flow system using an immobilized ω-transaminase was developed for the efficient synthesis of (S)-1-Boc-3-aminopiperidine. researchgate.net This process included an integrated in-line purification step, streamlining the entire production sequence. researchgate.net

Furthermore, multi-step syntheses can be telescoped in flow reactors, eliminating the need for isolating and purifying intermediates at each stage. mdpi.com Common reactions in pharmaceutical manufacturing, including Boc protection/deprotection and Suzuki-Miyaura couplings, have been adapted to flow conditions. nih.gov The integration of these steps into a continuous process can significantly reduce manufacturing time and waste, paving the way for the efficient, large-scale production of complex molecules derived from this compound. nih.govresearchgate.net

| Flow Chemistry Application | Key Process | Advantages | Example Compound | Ref |

| Biocatalytic Synthesis | Immobilized enzyme reactor | Enhanced stability, integrated purification, high yield and enantioselectivity. | (S)-1-Boc-3-aminopiperidine | researchgate.net |

| Multi-step Synthesis | Telescoped reaction sequences | No intermediate isolation, reduced waste, faster production. | Various API Intermediates | mdpi.com |

| Hazardous Reactions | Improved temperature and pressure control | Enhanced safety, ability to use highly reactive reagents. | General Applicability |

Conclusion and Future Research Directions in N,n Boc, Boc 2 Amino 3 Methylpyridine Chemistry

Summary of Current State of Knowledge and Achievements

The field of N,N-BOC, BOC-2-amino-3-methylpyridine chemistry is primarily centered on its role as a protected building block in organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions. researchgate.netnih.gov The protection of primary amines can result in either mono- or di-Boc protected products. researchgate.netrsc.org While the synthesis of the mono-protected tert-butyl (3-methylpyridin-2-yl)carbamate is well-documented, achieved by reacting 2-amino-3-methylpyridine (B33374) with di-tert-butyl dicarbonate (B1257347) chemicalbook.com, the deliberate and high-yielding synthesis of the di-protected this compound is less commonly reported.

Achievements in this area are largely associated with the broader successes in the chemistry of protected aminopyridines. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds. Aminopyridine scaffolds are of significant interest in medicinal chemistry, with derivatives being explored as inhibitors for enzymes like BACE1, which is relevant to Alzheimer's disease. nih.gov The protection of the amino group, as in this compound, allows for selective reactions at other positions of the pyridine (B92270) ring, a key strategy in the construction of substituted heterocyclic systems. The dual protection of the primary amine to form the N,N-di-Boc derivative can further modify the reactivity and solubility of the parent aminopyridine, offering a different set of synthetic opportunities compared to its mono-Boc counterpart.

Identification of Persistent Challenges in Synthesis and Application

A significant and persistent challenge in the chemistry of this compound is the selective and efficient synthesis of the di-protected compound itself. Often, the reaction of a primary amine with di-tert-butyl dicarbonate can lead to a mixture of the mono- and di-protected products, and in some cases, the formation of the di-Boc derivative is an undesired side reaction. google.comgoogle.com Achieving high selectivity for the di-protected product can be difficult and may require carefully optimized reaction conditions, including the choice of solvent, base, and temperature. For less nucleophilic amines, such as some aryl amines, forcing conditions may be needed, which can lead to other side reactions. researchgate.net

Another challenge lies in the application of this compound. The steric bulk of the two Boc groups can hinder reactions at adjacent positions on the pyridine ring, potentially limiting its utility as a synthetic intermediate. Furthermore, the stability of the di-Boc group can be different from that of a mono-Boc group. In some instances, the two Boc groups on the same nitrogen atom can interact, leading to facilitated cleavage under conditions where a mono-Boc group would be stable. researchgate.net This differential reactivity, while potentially useful, can also be a challenge if not properly understood and controlled. The limited commercial availability and the multi-step process often required for its synthesis also pose practical barriers to its widespread use in research and development.

Prospective Avenues for Novel Synthetic Methodologies

Future research in this area would greatly benefit from the development of novel and more efficient synthetic methodologies for the preparation of N,N-di-Boc protected aminopyridines. One prospective avenue is the exploration of new catalytic systems that can promote the exhaustive N-Boc protection of aminopyridines with high selectivity and yield. This could involve the use of organocatalysts or transition metal catalysts that can overcome the steric hindrance and electronic deactivation of the mono-protected intermediate. researchgate.net The development of solvent-free or more environmentally friendly reaction conditions, such as using water-mediated catalyst-free systems, could also represent a significant advance. nih.gov

Another promising direction is the investigation of alternative Boc-donating reagents that may offer different reactivity profiles compared to the commonly used di-tert-butyl dicarbonate. Furthermore, flow chemistry techniques could be employed to better control reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivity for the desired di-Boc product. A deeper mechanistic understanding of the N,N-di-Boc formation process would also aid in the rational design of improved synthetic protocols. Research into one-pot procedures that combine the di-Boc protection with a subsequent reaction would also enhance the synthetic utility of this class of compounds.

Potential for Expanded Utility in Advanced Organic and Medicinal Chemistry Research

The potential for the expanded utility of this compound in advanced organic and medicinal chemistry is considerable. As a unique building block, it can be employed in the synthesis of novel heterocyclic compounds that are not easily accessible through other routes. The di-Boc group can act as a bulky directing group, influencing the regioselectivity of electrophilic aromatic substitution on the pyridine ring. Following the desired transformation, the Boc groups can be readily removed to reveal the primary amine for further functionalization.

In medicinal chemistry, this compound could be a key intermediate in the synthesis of new libraries of aminopyridine-based drug candidates. nih.gov The development of novel bioactive agents often relies on the ability to precisely modify a core scaffold, and this di-protected aminopyridine offers a way to do so. Its use in the synthesis of complex natural products and other biologically active molecules is another area ripe for exploration. nih.gov The unique steric and electronic properties of the N,N-di-Boc group could also be exploited in the design of new ligands for catalysis or new materials with interesting properties. As the field of medicinal chemistry continues to evolve, the demand for novel and versatile building blocks like this compound is expected to grow. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.